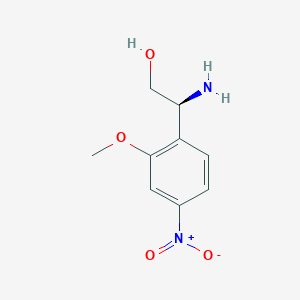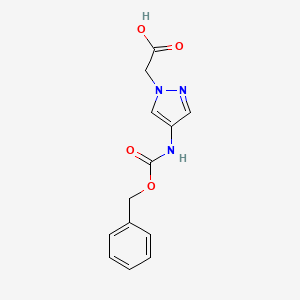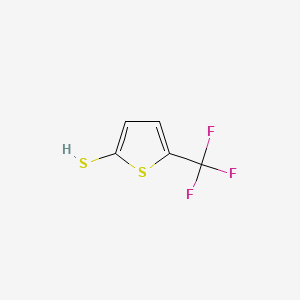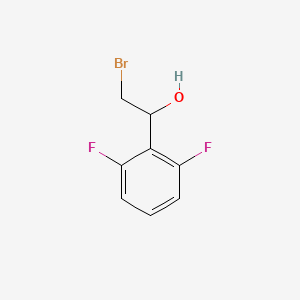
2-Bromo-1-(2,6-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O. It is a brominated derivative of 2,6-difluorophenyl ethanol and is used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol typically involves the bromination of 2,6-difluorophenyl ethanol. One common method is the reaction of 2,6-difluorophenyl ethanol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2,6-difluorophenyl ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 2-Hydroxy-1-(2,6-difluorophenyl)ethanol.
Oxidation: 2-Bromo-1-(2,6-difluorophenyl)ethanone.
Reduction: 2,6-Difluorophenyl ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(2,6-difluorophenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,6-difluorophenyl)ethanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2,5-difluorophenyl)ethanol
- 2-Bromo-1-(3,4-difluorophenyl)ethanol
- 2-Bromo-1-(2,3-difluorophenyl)ethanol
Uniqueness
2-Bromo-1-(2,6-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C8H7BrF2O |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
2-bromo-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
Clé InChI |
YRZBORFDPJWROS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(CBr)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


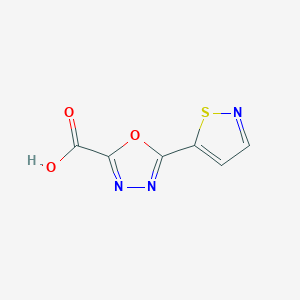
amino]valeric acid](/img/structure/B13544282.png)
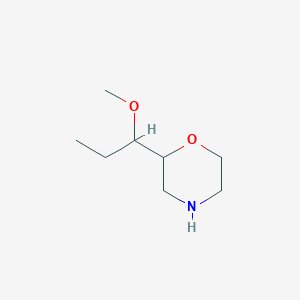
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
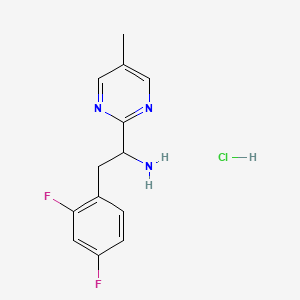
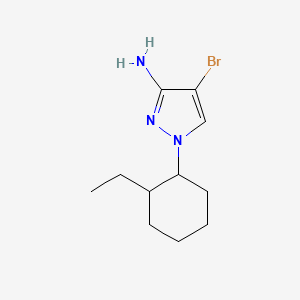
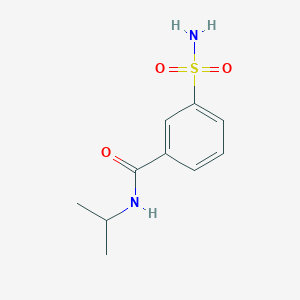
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
